molecular formula C8H5ClFNO B3039619 2-(Chloromethyl)-7-fluorobenzoxazole CAS No. 122289-16-1

2-(Chloromethyl)-7-fluorobenzoxazole

Cat. No. B3039619
CAS RN: 122289-16-1
M. Wt: 185.58 g/mol
InChI Key: WKHQFMJCRRDYDE-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-7-fluorobenzoxazole” likely refers to a compound that contains a benzoxazole core, which is a type of heterocyclic compound consisting of a fused benzene and oxazole ring . The “2-(Chloromethyl)” and “7-fluoro” parts refer to the substituents on the benzoxazole ring .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-7-fluorobenzoxazole” would likely involve a benzoxazole core with a chloromethyl group attached at the 2-position and a fluorine atom at the 7-position .


Chemical Reactions Analysis

Ethers like “2-(Chloromethyl)-7-fluorobenzoxazole” can undergo reactions such as cleavage by strong acids to produce alcohols and alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-7-fluorobenzoxazole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Spectroscopic Applications

  • Fluorogenic and Chromogenic Reagents : Compounds similar to 2-(Chloromethyl)-7-fluorobenzoxazole, such as 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), have been applied as fluorogenic and chromogenic reagents for spectrophotometric and spectrofluorimetric analysis, especially in pharmaceutical applications (Elbashir, Suliman, & Aboul‐Enein, 2011).

Pharmacological Applications

  • Synthesis and Evaluation of Pharmaceutical Compounds : Similar benzothiazole derivatives have been synthesized and evaluated for their potential in various pharmacological activities, including anti-inflammatory, analgesic, and CNS depressant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
  • Antitumor Activity : Fluoro-substituted benzothiazoles, which are structurally related to 2-(Chloromethyl)-7-fluorobenzoxazole, have shown significant antitumor activity in vitro and in vivo against various cancer cell lines (Stojković et al., 2006).

Synthetic Applications

  • Synthesis of Complex Molecules : The synthesis of novel quinazolin-4 (3H)-one derivatives using intermediates related to 2-(Chloromethyl)-7-fluorobenzoxazole has been documented, showcasing the compound's utility in creating complex molecular structures (Xi, 2014).
  • Catalysis and Regioselective Reactions : Research has shown the application of 2-fluoro and 2-chloro aryl thioureas, related to 2-(Chloromethyl)-7-fluorobenzoxazole, in intramolecular C–S bond formation, highlighting its potential in catalytic and regioselective chemical reactions (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Antibacterial Applications

  • Antibacterial Activity : Derivatives of 2-chloromethyl benzimidazole, structurally similar to 2-(Chloromethyl)-7-fluorobenzoxazole, have been synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Patil et al., 2016).

Safety And Hazards

The safety and hazards of “2-(Chloromethyl)-7-fluorobenzoxazole” would depend on its exact structure and properties. Some similar compounds can be hazardous due to their reactivity or toxicity .

Future Directions

The future directions for research on “2-(Chloromethyl)-7-fluorobenzoxazole” could involve exploring its potential applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

2-(chloromethyl)-7-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQFMJCRRDYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-7-fluorobenzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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